Tfp-peg5-tfp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

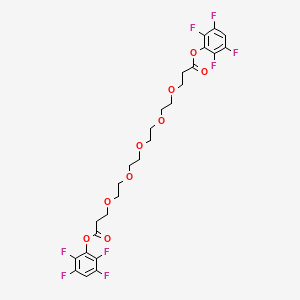

Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (Tfp-peg5-tfp) is a bifunctional polyethylene glycol (PEG) derivative. It is widely used in bioconjugation and drug delivery due to its ability to form stable amide bonds with primary amines. The compound consists of a PEG chain flanked by two tetrafluorophenyl (TFP) ester groups, which enhance its reactivity and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tfp-peg5-tfp typically involves the reaction of PEG with tetrafluorophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) to prevent hydrolysis of the TFP esters. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by precipitation or chromatography to remove any unreacted starting materials and by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to ensure its purity and functionality .

Chemical Reactions Analysis

Types of Reactions

Tfp-peg5-tfp primarily undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds. This reaction is favored at near-neutral pH (6-9) and in the presence of non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES .

Common Reagents and Conditions

Reagents: Primary amines, such as those found in proteins and peptides.

Conditions: The reaction is typically carried out in aqueous buffers at pH 7-9. .

Major Products

The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of PEG, which can improve the solubility and stability of the conjugated biomolecule .

Scientific Research Applications

Tfp-peg5-tfp has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PEGylated compounds and materials, which have applications in catalysis and materials science

Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility. .

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. .

Industry: Applied in the production of functional coatings and materials with improved properties, such as increased hydrophilicity and reduced protein adsorption

Mechanism of Action

The mechanism of action of Tfp-peg5-tfp involves the formation of covalent amide bonds with primary amines. The TFP ester groups react with the amine groups to form a stable amide linkage, which is resistant to hydrolysis and enzymatic degradation. This reaction is facilitated by the hydrophilic PEG spacer, which provides flexibility and reduces steric hindrance, allowing for efficient conjugation with biomolecules .

Comparison with Similar Compounds

Similar Compounds

N-hydroxysuccinimide (NHS) esters: Similar to TFP esters, NHS esters are commonly used for amine-reactive conjugation.

Maleimide-PEG derivatives: These compounds react with thiol groups instead of amines, offering an alternative conjugation strategy for biomolecules with accessible thiol groups.

Azide-PEG derivatives: Used in click chemistry for the conjugation of alkyne-containing molecules.

Uniqueness of Tfp-peg5-tfp

This compound stands out due to its enhanced stability and reactivity compared to other ester-based conjugation reagents. The presence of two TFP ester groups allows for the simultaneous modification of two amine-containing molecules, making it a versatile tool for bioconjugation and drug delivery applications .

Biological Activity

Tfp-peg5-tfp, also known as this compound ester, is a bifunctional compound that integrates a polyethylene glycol (PEG) spacer with two trifluoroacetyl (TFP) groups. This unique structure enhances its utility in bioconjugation applications, particularly in the modification of proteins and other biomolecules. The compound's biological activity is primarily attributed to its ability to facilitate targeted drug delivery and protein modification, making it significant in chemical biology and drug development.

Structure and Stability

The TFP moiety is notable for its stability compared to other reactive groups such as N-hydroxysuccinimide (NHS) esters. This stability is particularly advantageous in aqueous environments, where this compound exhibits reduced hydrolysis, allowing for more controlled reactions in biological contexts. The PEG segment contributes hydrophilicity and flexibility, minimizing steric hindrance during conjugation reactions, which enhances the efficiency of labeling processes.

Reactivity

This compound is highly reactive towards amine-containing compounds, enabling effective coupling in various applications:

- Amine Coupling : The TFP groups react readily with primary amines, forming stable covalent bonds that are crucial for protein labeling and drug conjugation.

- Click Chemistry : When paired with DBCO (dibenzocyclooctyne) derivatives, this compound can participate in rapid bioconjugation reactions without requiring copper catalysts, making it suitable for live cell applications .

Targeted Drug Delivery

The compound has been extensively utilized in developing antibody-drug conjugates (ADCs), where it acts as a linker between an antibody and a cytotoxic drug. This linkage enhances the specificity of the treatment while minimizing systemic side effects. Additionally, this compound has shown promise in modifying nanoparticles for drug delivery systems, improving their stability and circulation time within biological systems.

Case Studies

- Antibody-Drug Conjugates : Research indicates that ADCs formed using this compound maintain biological activity while providing targeted delivery of therapeutic agents to specific tissues.

- Nanoparticle Modification : Studies have demonstrated that modifying nanoparticles with this compound significantly enhances their therapeutic outcomes by ensuring effective drug delivery to target sites.

Comparative Analysis with Similar Compounds

This compound stands out when compared to other bifunctional linkers due to its stability and reactivity profile. Below is a comparison table highlighting key features of this compound against similar compounds:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| This compound | TFP + PEG | Stable in aqueous solutions; high reactivity towards amines |

| DBCO-PEG5-NHS | DBCO + NHS | Less stable; prone to hydrolysis |

| Maleimide-PEG | Maleimide + PEG | Specific for thiols; sensitive to pH changes |

| NHS-PEG | NHS + PEG | Commonly used but less stable than TFP |

Interaction Studies

Interaction studies have focused on the reactivity of this compound with various biomolecules such as proteins, peptides, and nucleic acids. These studies assess the efficiency of labeling or modifying these molecules under varying conditions (e.g., pH, temperature). The findings indicate that this compound demonstrates high labeling efficiency with amine-containing biomolecules due to its robust reactivity profile .

Stability and Efficacy

Research has shown that conjugates formed using this compound retain their biological activity, making them suitable for therapeutic applications. For instance, studies involving electroporation techniques have demonstrated that cells treated with TFP-modified constructs maintain high viability rates while effectively incorporating the labeled structures into cellular components .

Properties

Molecular Formula |

C26H26F8O9 |

|---|---|

Molecular Weight |

634.5 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H26F8O9/c27-15-13-16(28)22(32)25(21(15)31)42-19(35)1-3-37-5-7-39-9-11-41-12-10-40-8-6-38-4-2-20(36)43-26-23(33)17(29)14-18(30)24(26)34/h13-14H,1-12H2 |

InChI Key |

JGACAWVRXRRXTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.